molecular formula C24H27NO4 B6271316 rac-(3R,4S)-4-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid CAS No. 2679950-19-5

rac-(3R,4S)-4-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid

Cat. No.: B6271316
CAS No.: 2679950-19-5
M. Wt: 393.5
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Description

"rac-(3R,4S)-4-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid" is a synthetic organic compound. It has significant value in various fields of research and industry, particularly due to its complex structure and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the formation of the pyrrolidine ring, followed by the introduction of tert-butyl and fluorenylmethoxycarbonyl (Fmoc) groups. Typical reaction conditions include:

  • Formation of Pyrrolidine Ring: : Use of reagents like L-proline and protecting groups to construct the base structure.

  • Addition of tert-Butyl Group: : tert-Butyl is typically introduced via Grignard reactions or other alkylation methods.

  • Introduction of Fmoc Group: : This step often involves the use of Fmoc chloride in the presence of a base such as triethylamine.

Industrial Production Methods

On an industrial scale, automated synthesizers and large-scale reactors are used to handle multiple steps of the synthesis efficiently. The process requires stringent control over reaction conditions, such as temperature and pH, to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized using strong oxidizing agents like potassium permanganate.

  • Reduction: : Reduction typically involves agents like lithium aluminum hydride.

  • Substitution: : Can undergo nucleophilic substitution reactions, particularly at the carboxylic acid and fluorenylmethoxycarbonyl groups.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Alkyl halides, acid chlorides.

Major Products

The major products depend on the reaction type. For oxidation, one might obtain derivatives with higher oxidation states at specific carbons. For reduction, the compound might convert to simpler alcohol or alkane derivatives.

Scientific Research Applications

This compound has a wide range of applications:

  • Chemistry: : Used in stereoselective synthesis and as an intermediate in the preparation of more complex molecules.

  • Biology: : Acts as a precursor or building block in peptide synthesis, aiding in the study of protein structures and functions.

  • Medicine: : Can be involved in the synthesis of pharmaceutical compounds, particularly those requiring specific stereochemistry.

  • Industry: : Utilized in the production of high-value chemicals and materials with specialized properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The presence of the Fmoc group makes it useful for protecting amines in peptide synthesis. Its mechanism involves:

  • Molecular Targets: : Amino acids and peptides in biological systems.

  • Pathways Involved: : Peptide bond formation and modification pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-4-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid: : Similar but with different stereochemistry.

  • N-Fmoc-proline: : Another compound used in peptide synthesis but lacks the tert-butyl group.

Uniqueness

The presence of both tert-butyl and Fmoc groups makes "rac-(3R,4S)-4-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid" unique, providing it with distinctive chemical and physical properties that are valuable in synthetic chemistry and industrial applications.

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Properties

CAS No.

2679950-19-5

Molecular Formula

C24H27NO4

Molecular Weight

393.5

Purity

91

Origin of Product

United States

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